

## Preliminary Investigation of Glycyrrhizin (GLR) for SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | GLR-19    |           |  |  |  |
| Cat. No.:            | B15564982 | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

Abstract: The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated an urgent search for effective antiviral therapies. Glycyrrhizin (GLR), a triterpenoid saponin derived from the root of Glycyrrhiza glabra (licorice), has emerged as a promising candidate due to its established broad-spectrum antiviral and anti-inflammatory properties. This document provides a comprehensive technical overview of the preliminary preclinical investigations into GLR's efficacy against SARS-CoV-2. It consolidates in vitro data, details key experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows. The findings suggest that GLR employs a multi-pronged approach, interfering with viral entry and replication, and modulating host inflammatory responses, thereby warranting further investigation for its potential clinical application in COVID-19.

#### **Proposed Mechanisms of Action**

Glycyrrhizin is hypothesized to combat SARS-CoV-2 through several distinct mechanisms, targeting both viral and host factors.[1] These actions collectively contribute to the inhibition of viral entry, replication, and the mitigation of virus-induced pathology.

Key proposed mechanisms include:

 Inhibition of Viral Entry: GLR has been shown to interfere with the initial stages of viral infection. It can bind to the Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary



entry point for SARS-CoV-2 on host cells.[1][2] This interaction can block the binding of the viral Spike (S) protein's Receptor-Binding Domain (RBD) to ACE2, thereby preventing viral attachment and entry.[1][2] Computational docking studies support a high binding affinity of GLR to the ACE2 catalytic pocket.[2]

- Inhibition of Viral Replication: A critical target for GLR is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3] This enzyme is essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[2][3] By inhibiting Mpro, GLR can effectively halt the viral life cycle post-entry.[3][4]
- Modulation of Host Signaling Pathways: GLR is known to interact with various cellular signaling pathways. It can bind to the High-Mobility-Group Box 1 (HMGB1) protein, a key mediator of inflammation.[1] This interaction can reduce coronavirus-mediated inflammation and may also inhibit HMGB1-induced ACE2 expression.[1]
- Immunomodulatory and Anti-inflammatory Effects: Beyond direct antiviral actions, GLR possesses potent anti-inflammatory and immunomodulatory properties.[1] It can influence transcription factors like NF-kB and activate protein 1, and upregulate inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production in macrophages, which can contribute to viral clearance and control of hyperinflammation.[5]

#### **Quantitative In Vitro Efficacy Data**

Multiple in vitro studies have quantified the antiviral activity of Glycyrrhizin against SARS-CoV-2 and its key molecular targets. The data highlights its efficacy in cell-based assays and target-specific inhibition.

## Table 1: Antiviral Activity of Glycyrrhizin against SARS-CoV-2 in Cell Culture



| Compound/<br>Extract                | Cell Line                                | Assay Type                        | Efficacy<br>Metric  | Value                     | Reference |
|-------------------------------------|------------------------------------------|-----------------------------------|---------------------|---------------------------|-----------|
| Glycyrrhizin                        | Vero E6                                  | Antiviral<br>(Post-<br>treatment) | EC50                | 0.44 mg/mL                | [1]       |
| Glycyrrhizin                        | Vero E6                                  | Antiviral (Pre-<br>& Post-entry)  | Inhibitory Conc.    | 0.5 mg/mL<br>(pre-entry)  | [1]       |
| Glycyrrhizin                        | Vero E6                                  | Antiviral<br>(Post-entry)         | Inhibitory Conc.    | 1.0 mg/mL<br>(post-entry) | [1]       |
| Aqueous<br>Licorice Root<br>Extract | Vero E6                                  | Antiviral (Pre-<br>& Post-entry)  | Inhibitory<br>Conc. | 2.0 mg/mL                 | [1]       |
| Glycyrrhizin                        | Vero E6                                  | Cytotoxicity                      | CC50                | > 4 mg/mL                 | [1]       |
| Glycyrrhizin                        | Mouse Aorta<br>Muscle Cells              | Cytotoxicity                      | CC50                | > 100 μM                  | [1]       |
| Glycyrrhizin                        | Normal<br>Human Lung<br>Cells<br>(16HBE) | Cytotoxicity                      | CC50                | > 100 μM                  | [1]       |

**Table 2: Inhibition of Specific SARS-CoV-2 Molecular Targets by Glycyrrhizin** 



| Target                                       | Assay Type             | Efficacy Metric  | Value              | Reference |
|----------------------------------------------|------------------------|------------------|--------------------|-----------|
| SARS-CoV-2<br>Main Protease<br>(Mpro/3CLpro) | Enzymatic Assay        | % Inhibition     | 70.3% at 30 μM     | [1]       |
| SARS-CoV-2<br>Main Protease<br>(Mpro/3CLpro) | Enzymatic Assay        | % Inhibition     | 100% at 2000<br>μΜ | [1][6]    |
| Spike-RBD / ACE2 Interaction                 | NanoBiT-based<br>Assay | IC50             | 22 μΜ              | [1]       |
| Spike-RBD / ACE2 Interaction                 | Cell-based Assay       | Inhibitory Conc. | 31 μΜ              | [2][7]    |

### **Experimental Protocols**

The following sections detail the generalized methodologies employed in the preliminary in vitro investigation of Glycyrrhizin against SARS-CoV-2.

### **Cell Culture and Virus Propagation**

- Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their high susceptibility to SARS-CoV-2 infection.
- Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
- Virus Strain: A clinical isolate of SARS-CoV-2 is propagated in Vero E6 cells. Viral titers are determined by calculating the 50% Tissue Culture Infectious Dose (TCID50) using the endpoint dilution method.

#### **Cytotoxicity Assay**

The potential cytotoxic effect of GLR on the host cells is evaluated to determine the therapeutic window.



- Cell Seeding: Confluent Vero E6 cells are seeded in 96-well microtiter plates.
- Compound Treatment: Serial dilutions of Glycyrrhizin (e.g., ranging from 0.002 to 4 mg/mL) are added to the cells.[8]
- Incubation: The plates are incubated for a period corresponding to the antiviral assay duration (e.g., 48 hours).[8]
- Viability Assessment: Cell viability is measured using a colorimetric assay, such as MTT or a
  water-soluble tetrazolium salt (WST) based assay (e.g., "Orangu cell counting solution").[8]
  The absorbance is read using a microplate reader.
- Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

#### **Antiviral Activity Assay (Combined Pre- and Post-Entry)**

This assay determines the efficacy of GLR in inhibiting viral replication when introduced simultaneously with the virus.

- Preparation: Serial dilutions of Glycyrrhizin (e.g., 0.004–4 mg/mL) are prepared in culture medium.[3]
- Pre-incubation: The compound dilutions are pre-incubated with a standardized amount of SARS-CoV-2 (e.g., 100 TCID50) for 1 hour at 37°C.[3]
- Infection: The virus-compound mixture is added to confluent Vero E6 cells in 96-well plates.
- Incubation: The plates are incubated for 48 hours at 37°C to allow for viral replication and the development of cytopathic effect (CPE).[3]
- Evaluation: The CPE is visualized and scored after staining the cells with a solution like crystal violet. The effective concentration (EC50), the concentration that inhibits CPE by 50%, is calculated. Alternatively, viral RNA levels in the supernatant can be quantified using qRT-PCR.[1]



# SARS-CoV-2 Main Protease (Mpro/3CLpro) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of GLR on the enzymatic activity of the viral main protease.

- Assay Principle: A fluorogenic substrate that contains a cleavage site for Mpro is used. Upon cleavage by the enzyme, a fluorescent signal is produced.
- Reaction Mixture: Recombinant SARS-CoV-2 Mpro enzyme is incubated with varying concentrations of Glycyrrhizin (e.g., 30 μM to 2000 μM) in an appropriate assay buffer.[1]
- Initiation: The reaction is initiated by adding the fluorogenic substrate.
- Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader.
- Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition is determined by comparing the reaction rates in the presence of GLR to a no-inhibitor control.

### **Visualizations: Pathways and Workflows**

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental processes described.





Click to download full resolution via product page

Caption: Overview of Glycyrrhizin's multi-target antiviral mechanisms.





Click to download full resolution via product page

Caption: Generalized workflow for an in vitro antiviral activity assay.





Mechanism: Inhibition of Viral Entry via ACE2

Click to download full resolution via product page

Caption: Mechanism of viral entry inhibition by Glycyrrhizin via ACE2.





Mechanism: Inhibition of Viral Replication via Mpro

Click to download full resolution via product page

Caption: Mechanism of viral replication inhibition by Glycyrrhizin via Mpro.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Glycyrrhizin as a promising kryptonite against SARS-CoV-2: Clinical, experimental, and theoretical evidences PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycyrrhizin Inhibits SARS-CoV-2 Entry into Cells by Targeting ACE2 [mdpi.com]
- 3. Glycyrrhizin Effectively Inhibits SARS-CoV-2 Replication by Inhibiting the Viral Main Protease PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Glycyrrhizin Inhibits SARS-CoV-2 Entry into Cells by Targeting ACE2 PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Investigation of Glycyrrhizin (GLR) for SARS-CoV-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564982#preliminary-investigation-of-glycyrrhizin-glr-for-sars-cov-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com